N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFQKYFLAEUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Functionalization
The dihydroxy intermediate undergoes halogenation or amination to install target substituents. For instance, treatment with phosphorus pentasulfide converts hydroxyl groups to mercapto derivatives, which are then aminated via nucleophilic substitution. In Example 5 of the patent, 4-mercapto-6-hydroxy-1-pyrazolo[3,4-d]pyrimidine reacts with ammonia-saturated ethanol at 143°C to yield 4-amino-6-hydroxy derivatives. Adapting this method, introducing 2-fluorophenylamine at the N5 position would require selective substitution under controlled conditions.
Modern Adaptations via β-Enaminone Cyclization
Recent advancements leverage β-enaminones as versatile intermediates for constructing pyrazolo[3,4-d]pyrimidines. As detailed in PMC8125733 (2021), β-enaminones react with 3-aminopyrazoles to form the pyrimidine ring through a ring-opening and re-cyclization mechanism. For N5-(2-fluorophenyl) derivatives, pre-functionalization of the β-enaminone with a 2-fluorophenyl group prior to cyclization ensures regioselective incorporation.
Optimized Reaction Conditions
Key parameters include:
- Temperature : 80–100°C in polar aprotic solvents (e.g., DMF, DMSO)
- Catalyst : Copper(I) chloride (5–10 mol%) to accelerate cycloaddition
- Stoichiometry : Excess 3-aminopyrazole (1.5–2.0 equivalents) to suppress side reactions
A representative protocol involves heating 2-fluorophenyl-functionalized β-enaminone with 3-aminopyrazole in DMF at 90°C for 12 hours, yielding the pyrazolo[3,4-d]pyrimidine core with subsequent diamination via hydrazine treatment.
Post-Functionalization Strategies
Buchwald-Hartwig Amination
Late-stage introduction of the 2-fluorophenyl group can be achieved via palladium-catalyzed coupling. Using Pd(OAc)₂/Xantphos as a catalyst system, the brominated pyrazolo[3,4-d]pyrimidine intermediate reacts with 2-fluorophenylboronic acid in toluene/ethanol (3:1) at 80°C. This method offers superior regiocontrol compared to classical nucleophilic substitution.
Reductive Amination
Diamine installation at positions 4 and 5 is facilitated by reductive amination of ketone intermediates. For example, treatment of 4-oxo-pyrazolo[3,4-d]pyrimidine with ammonium acetate and sodium cyanoborohydride in methanol at room temperature selectively reduces the ketone to an amine.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Regioselectivity in Diamine Formation
Simultaneous introduction of amines at positions 4 and 5 often leads to over-amination. Sequential protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups mitigate this issue. For instance, Boc-protection of position 4 allows exclusive amination at position 5 before deprotection.
Solvent Effects on Cyclization
Non-polar solvents (e.g., toluene) favor cyclocondensation but slow reaction kinetics. Mixed solvent systems (e.g., DMF/toluene) balance reactivity and solubility, improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine derivative.
Scientific Research Applications
Cancer Treatment
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine has been identified as a promising candidate for targeting tyrosine kinases (TKs), which are often deregulated in various cancers. Research indicates that this compound can inhibit Src family kinases (SFKs), such as Src, Fyn, and Hck, which play crucial roles in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibitory activity against c-Src with an IC50 value of 90 nM. The compound Si214 exhibited significant antiproliferative effects on SH-SY5Y neuroblastoma cells with an IC50 of 80 nM, highlighting its potential in treating neuroblastoma and glioblastoma multiforme .
Neurodegenerative Diseases
The compound has also shown promise in the treatment and prevention of neurodegenerative diseases, particularly tauopathies. The ability to inhibit specific kinases may help mitigate the pathological processes associated with these conditions.
- Research Insight : The inhibition of SFKs by this compound suggests a mechanism that could prevent neurodegeneration by modulating signaling pathways involved in neuronal survival and function .
Data Tables
| Application Area | Mechanism of Action | Targeted Diseases | IC50 (nM) |
|---|---|---|---|
| Cancer Treatment | Inhibition of Src family kinases | Neuroblastoma, Glioblastoma Multiforme | 80 |
| Neurodegenerative Diseases | Modulation of kinase signaling | Tauopathies | N/A |
Mechanism of Action
The mechanism of action of N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases such as cancer and inflammation .
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS No.: 338403-49-9
- Molecular Formula : C₁₁H₉FN₆
- Molecular Weight : 244.23 g/mol
- Structure : The compound features a fused pyrazolo[3,4-d]pyrimidine core substituted at the N5 position with a 2-fluorophenyl group. This fluorine atom introduces electronegativity and moderate hydrophobicity, enhancing interactions with biological targets .
Pharmacological Relevance
N5-(2-Fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine belongs to a class of small-molecule inhibitors targeting enzymes such as kinases. Its fused pyrazolo-pyrimidine framework is structurally distinct from traditional pyrimidine derivatives, enabling improved binding affinity and selectivity .
The compound is compared to structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, potency, and safety.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Substituent Effects on Potency: The 2-fluorophenyl derivative exhibits the highest reported potency (IC₅₀ = 0.4 µM) due to fluorine’s electronegativity and optimal steric bulk, enhancing target binding . The phenyl-substituted analog lacks halogen-induced electronic effects, resulting in reduced activity .
Structural Stability and Toxicity: Halogenated derivatives (fluorine, chlorine) require stringent handling (e.g., inert gas, moisture control) due to reactivity . Non-halogenated analogs (e.g., phenyl) may have lower toxicity but lack target engagement efficiency .
Role of the Pyrazolo-Pyrimidine Core: The fused pyrazolo-pyrimidine framework (vs. non-fused pyrimidines) improves rigidity and enzyme binding, as seen in the 0.4 µM IC₅₀ of the fluorophenyl derivative . Modifications to the R3 region (e.g., replacing furan with phenyl) in related compounds caused toxicity, underscoring the importance of substituent positioning .
Biological Activity
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its molecular formula is with a molecular weight of 244.23 g/mol. The presence of the fluorophenyl group is significant for its biological activity, as fluorine can enhance lipophilicity and bioavailability.
Research indicates that pyrazolo[3,4-d]pyrimidines often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, this compound has shown promise in inhibiting CDK2 activity, which plays a pivotal role in cancer cell proliferation. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable target for anticancer therapies .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colorectal carcinoma (HCT 116)
- Human hepatocellular carcinoma (HepG2)
- Human breast cancer (MCF-7)
The compound exhibited an IC50 range of approximately 22.7–40.75 µM against these cell lines . This level of activity suggests that it may be comparable to established anticancer agents.
Selectivity and Toxicity
One notable aspect of this compound is its selectivity towards cancer cells compared to normal cells. In studies involving normal fibroblast cells (WI38), this compound displayed minimal cytotoxic effects, indicating a favorable therapeutic index . This selectivity is critical for reducing side effects commonly associated with chemotherapy.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines can often be correlated with their structural features. The presence of the fluorophenyl group in this compound enhances its binding affinity to the ATP-binding site of CDK2 due to increased hydrophobic interactions .
Comparative Biological Activity
To illustrate the effectiveness of this compound relative to other compounds in its class, a comparative analysis is presented below:
| Compound Name | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| This compound | 22.7–40.75 | CDK2 | HCT116 |
| Sunitinib | ~20 | VEGFR | Various |
| Roscovitine | 15–25 | CDK2 | Various |
This table highlights the competitive nature of this compound against established drugs.
Case Studies
Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidines:
- Study on Anticancer Activity : A recent study synthesized new derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that derivatives similar to this compound showed promising results with respect to both potency and selectivity .
- Enzymatic Activity Assessment : Another investigation assessed the compound's effect on caspase-3 and Bcl-2 levels in treated A549 lung cancer cells. The results suggested that the compound induced apoptosis through upregulation of pro-apoptotic factors .
Q & A
Q. What are the common synthetic routes for preparing N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine?
The compound is typically synthesized via cyclocondensation reactions starting from 5-aminopyrazole precursors. For example, Liu et al. (referenced in ) developed a method using ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate treated with ammonia to form pyrazolo[3,4-d]pyrimidine scaffolds. Subsequent coupling with fluorinated aromatic aldehydes (e.g., 2-fluorobenzaldehyde) introduces the 2-fluorophenyl group. Key steps include:
Q. How is the structural identity of this compound confirmed experimentally?
Characterization involves:
- NMR spectroscopy : Distinct signals for the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for C-2 protons) and the 2-fluorophenyl group (δ 7.3–7.6 ppm for aromatic protons).
- Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 324.3 for C₁₃H₁₀F₁N₇).
- X-ray crystallography : demonstrates similar compounds resolved via single-crystal X-ray diffraction (R factor < 0.06) to confirm stereochemistry and substituent positioning .
Q. What preliminary biological activities are reported for pyrazolo[3,4-d]pyrimidine-4,5-diamine derivatives?
Pyrimidine-4,5-diamine derivatives exhibit anti-tubercular activity (MIC: 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv) due to their ability to inhibit mycobacterial enzymes like dihydrofolate reductase (DHFR) . Fluorinated analogs, such as the 2-fluorophenyl derivative, show enhanced bioavailability and target affinity compared to non-fluorinated counterparts .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s enzyme inhibition kinetics?
The electron-withdrawing fluorine atom increases electrophilicity at the pyrimidine ring, enhancing interactions with catalytic residues in enzyme active sites. For instance, in PRMT5 inhibition ( ), fluorinated pyrazolo[3,4-d]pyrimidines exhibit IC₅₀ values < 100 nM, attributed to:
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., anti-TB vs. anticancer) arise from substituent-dependent target selectivity . For example:
- Anti-TB activity : Requires a free 4,5-diamine group for DHFR binding ( ).
- Anticancer activity : Depends on bulky aryl groups (e.g., 3,4-dimethylphenyl in ) to block protein arginine methyltransferases (PRMTs). Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl vs. F) can clarify these differences .
Q. What advanced analytical methods optimize purity for pharmacological studies?
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (retention time: 6.8 min) achieve >98% purity.
- Residual solvent analysis : Headspace GC-MS detects trace solvents (e.g., DMF < 500 ppm) per ICH guidelines ( ).
- Chiral chromatography : Resolves enantiomers (e.g., using ’s (R)- and (S)-configured analogs) for stereospecific activity profiling .
Q. How do fluorination patterns (e.g., ortho vs. para) affect solubility and bioavailability?
- Ortho-fluorination (as in N5-(2-fluorophenyl)) reduces solubility in aqueous buffers (logP ~2.5) but enhances membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
- Para-fluorination increases solubility (logP ~1.8) but decreases metabolic stability due to higher susceptibility to oxidation.
- Computational modeling (e.g., COSMO-RS) predicts solubility trends, validated via shake-flask experiments .
Methodological Insights
Q. What reaction conditions minimize byproducts during pyrazolo[3,4-d]pyrimidine synthesis?
- Temperature control : Maintaining <80°C prevents decomposition of the formimidate intermediate ( ).
- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) accelerates coupling reactions while reducing side-product formation (e.g., acylurea in ).
- Solvent selection : Anhydrous DMF or THF avoids hydrolysis of reactive intermediates .
Q. How is the compound’s enzyme inhibition mechanism validated experimentally?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations (e.g., SAM for PRMT5).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
- X-ray co-crystallography : Resolves inhibitor-enzyme complexes (e.g., PDB: 6BPL for PRMT5) to confirm binding modes .
Q. What computational tools predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
